molecular formula C9H18N2 B13599361 1-(1-Methylpiperidin-4-yl)cyclopropanamine

1-(1-Methylpiperidin-4-yl)cyclopropanamine

Cat. No.: B13599361
M. Wt: 154.25 g/mol
InChI Key: UUFCQNMUNTZZKA-UHFFFAOYSA-N
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Description

1-(1-METHYLPIPERIDIN-4-YL)CYCLOPROPAN-1-AMINE is a chemical compound with the molecular formula C9H18N2 and a molecular weight of 154.26 g/mol This compound features a cyclopropane ring attached to a piperidine ring, which is further substituted with a methyl group

Preparation Methods

The synthesis of 1-(1-METHYLPIPERIDIN-4-YL)CYCLOPROPAN-1-AMINE typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

    Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions using methylating agents such as methyl iodide.

    Cyclopropanation: The cyclopropane ring is formed through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

1-(1-METHYLPIPERIDIN-4-YL)CYCLOPROPAN-1-AMINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures .

Scientific Research Applications

1-(1-METHYLPIPERIDIN-4-YL)CYCLOPROPAN-1-AMINE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry for the development of pharmaceutical compounds.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic effects, such as its role in modulating neurotransmitter systems.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-METHYLPIPERIDIN-4-YL)CYCLOPROPAN-1-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

1-(1-METHYLPIPERIDIN-4-YL)CYCLOPROPAN-1-AMINE can be compared with similar compounds such as:

Properties

Molecular Formula

C9H18N2

Molecular Weight

154.25 g/mol

IUPAC Name

1-(1-methylpiperidin-4-yl)cyclopropan-1-amine

InChI

InChI=1S/C9H18N2/c1-11-6-2-8(3-7-11)9(10)4-5-9/h8H,2-7,10H2,1H3

InChI Key

UUFCQNMUNTZZKA-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)C2(CC2)N

Origin of Product

United States

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